(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine is a chemical compound that features a unique structure combining methoxyethyl and epoxide functionalities. It is classified as a β-amino alcohol and is significant in organic synthesis, particularly in the formation of complex molecules. The compound is known for its reactivity due to the presence of an epoxide ring, which can undergo various chemical transformations.
This compound can be sourced from chemical suppliers specializing in organic compounds. It falls under the category of amines, specifically secondary amines, due to the presence of two different alkyl groups attached to the nitrogen atom. Its systematic name reflects its structural complexity, indicating the presence of both methoxyethyl and epoxide groups.
The synthesis of (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine typically involves a multi-step process:
In industrial applications, continuous flow reactors may be utilized to enhance efficiency and ensure consistent product quality.
The molecular formula for (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine is , indicating it contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms. The structure includes:
This combination of functional groups contributes to the compound's unique reactivity profile.
(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine can participate in several types of chemical reactions:
The specific conditions for these reactions depend on the desired products and can vary widely.
The mechanism of action for (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine primarily involves:
The reaction environment significantly influences these processes, often requiring metal-free conditions to optimize yields.
These properties make it suitable for various applications in both laboratory and industrial settings .
(2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine has diverse applications across several fields:
Its unique structure allows it to play critical roles in synthesizing compounds with pharmaceutical significance .
The synthesis of (2-Methoxyethyl)(methyl)[(oxiran-2-yl)methyl]amine (CAS 102625-43-8) relies on a convergent two-step strategy. The initial step involves nucleophilic attack by 2-methoxyethylmethylamine (CAS 38256-93-8) on epichlorohydrin (CAS 106-89-8) under controlled conditions. This reaction proceeds via an SN₂ mechanism, where the secondary amine selectively targets the less sterically hindered primary carbon of the epichlorohydrin epoxide ring. The intermediate chlorohydrin is isolated at this stage for purification, typically through fractional distillation under reduced pressure (20–30 mmHg) to prevent thermal decomposition [2] [8].
The second stage employs base-mediated cyclization using concentrated NaOH (≥30% w/v), which facilitates intramolecular Williamson ether synthesis. This step closes the epoxide ring with high regioselectivity, achieving yields of 78–85% for the final epoxide product. Critical parameters include:
Table 1: Key Precursors and Properties
Compound | CAS Number | Role | Purity (Commercial) |
---|---|---|---|
2-Methoxyethylmethylamine | 38256-93-8 | Nucleophile | 97% |
Epichlorohydrin | 106-89-8 | Electrophile | >99% |
Chlorohydrin intermediate | Not assigned | Cyclization precursor | Purified by distillation |
Base selection critically influences the kinetics and thermodynamics of epoxide ring closure. Sodium hydroxide (NaOH) is preferred over potassium hydroxide (KOH) for its superior solubility in aqueous-organic biphasic systems. At concentrations ≥30% w/v, NaOH deprotonates the chlorohydrin intermediate, generating an alkoxide ion that undergoes rapid intramolecular displacement of chloride (rate constant k ≈ 1.2 × 10⁻³ s⁻¹ at 25°C). This step exhibits pseudo-first-order kinetics when base is in excess [2].
Side reactions include:
Continuous flow reactors address key limitations of batch synthesis, including thermal runaway risks and scale-up inconsistencies. Corning’s Advanced-Flow™ G4 reactors (silicon carbide modules) enable seamless transition from lab to production scales (>100 kg/hour throughput). The technology leverages:
A case study with Medichem demonstrated 40% reduction in production footprint and 50% faster scale-up for similar epoxide APIs. The reactor’s ATEX compliance allows safe handling of flammable intermediates (flash point: 1.7°C for 2-methoxyethylmethylamine) by minimizing holdup volumes to <100 mL per module [2] [3].
Table 2: Performance Metrics: Batch vs. Flow Reactors
Parameter | Batch Reactor | Corning AFR G4 |
---|---|---|
Throughput | 20 kg/day (500 L vessel) | 100 kg/hour per module |
Reaction time | 8–12 hours | 3–5 minutes residence time |
Temperature control | ±5°C | ±0.5°C |
Scale-up duration | 12–18 months | 3–6 months |
Space-time yield | 0.1 kg/m³·h | 15 kg/m³·h |
Solvent optimization reduces E-factor (kg waste/kg product) while boosting atom economy. Ethanol-water (7:3 v/v) outperforms alternatives by balancing:
Process intensification strategies include:
Table 3: Solvent Comparison for Epoxide Synthesis
Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Epoxide Yield (%) | Environmental Score |
---|---|---|---|---|
Methanol | 32.7 | 65 | 72 | Moderate |
Ethanol | 24.3 | 78 | 85 | Low |
Isopropanol | 19.9 | 82 | 68 | Low |
Toluene | 2.4 | 111 | 75 | High |
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